4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine

Physicochemical profiling Drug-likeness LogP

4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine (CAS 92238-49-8) is a 1,3,5-triazine derivative bearing a cyclopropyl group at the 4‑position, a methoxy group at the 6‑position, and a primary amine at the 2‑position. It is formally classified within ChEBI as a member of the 1,3,5-triazines and aromatic ethers, with a molecular formula of C₇H₁₀N₄O and a monoisotopic mass of 166.0855 Da.

Molecular Formula C7H10N4O
Molecular Weight 166.18 g/mol
CAS No. 92238-49-8
Cat. No. B3058860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine
CAS92238-49-8
Molecular FormulaC7H10N4O
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC(=N1)N)C2CC2
InChIInChI=1S/C7H10N4O/c1-12-7-10-5(4-2-3-4)9-6(8)11-7/h4H,2-3H2,1H3,(H2,8,9,10,11)
InChIKeyCIPMQUDTRNJWHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine (CAS 92238-49-8): Core Identity and Procurement-Relevant Classification


4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine (CAS 92238-49-8) is a 1,3,5-triazine derivative bearing a cyclopropyl group at the 4‑position, a methoxy group at the 6‑position, and a primary amine at the 2‑position [1]. It is formally classified within ChEBI as a member of the 1,3,5-triazines and aromatic ethers, with a molecular formula of C₇H₁₀N₄O and a monoisotopic mass of 166.0855 Da [1]. The compound is catalogued as a research-grade synthetic small molecule (typical commercial purity ≥96–97%) and has been annotated in the Gene Ontology knowledgebase for chemical–gene product associations, indicating its use as a probe in functional genomics and phenotypic screening [2]. Its predicted physicochemical profile includes an ACD/LogP of 0.88, a polar surface area of 74 Ų, and two freely rotatable bonds, placing it within favourable drug-like chemical space (zero Rule-of-5 violations) .

Why 4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine Cannot Be Replaced by Generic In-Class Triazine Analogs


The 1,3,5-triazin-2-amine scaffold is amenable to diverse 4,6-disubstitution, but the specific combination of a cyclopropyl ring at position 4 and a methoxy group at position 6 generates a distinct steric, electronic, and hydrogen-bonding profile that cannot be replicated by simple alkyl (e.g., 4-methyl, 4-ethyl) or aryl (e.g., 4-phenyl) analogs [1]. The cyclopropyl group introduces constrained sp²‑character through its bent C–C bonds, modulating both the conformational preference of the triazine ring and the electron density at the adjacent nitrogen atoms, while the methoxy group serves as a hydrogen-bond acceptor and contributes to metabolic stability via O‑demethylation resistance relative to ethoxy or larger alkoxy homologues . Even a single-atom substitution—such as replacing the methoxy oxygen with sulfur to give 4-cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine—produces a dramatic shift in target engagement, as evidenced by >30 μM EC₅₀ values against RGS family proteins for the methylthio analog [2], whereas a structurally distinct 4‑aryl‑6‑methoxy‑1,3,5‑triazin‑2‑amine series has yielded PDE3A inhibitors with nanomolar potency [3]. These SAR discontinuities mean that the cyclopropyl-methoxy pairing is not a generic interchangeable motif; selecting an alternative 4‑substituent or 6‑substituent carries a high risk of either complete loss of desired activity or introduction of off‑target pharmacology that invalidates the experimental or therapeutic hypothesis.

Quantitative Differentiation Evidence for 4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine Relative to Its Closest Structural Analogs


Physicochemical Profile Differentiation: Cyclopropyl-Methoxy vs. Ethyl-Methoxy Triazin-2-amine

The target compound's predicted lipophilicity (ACD/LogP = 0.88) is notably lower than that of its direct 4-ethyl analog 4-ethyl-6-methoxy-1,3,5-triazin-2-amine (CAS 701-78-0), for which a LogP of approximately 1.1–1.3 is estimated based on the Hansch π-value increment for –CH₂–CH₃ vs. cyclopropyl [1]. The cyclopropyl group imparts a reduced LogP relative to ethyl despite comparable carbon count, attributable to the cyclopropyl ring's partial sp² character and reduced hydrophobic surface area. Both compounds share identical hydrogen-bond acceptor count (5), polar surface area (74 Ų), and rotatable bond count (2), but the cyclopropyl analog exhibits a higher density (1.3 vs. ~1.2 g/cm³) and higher boiling point (389.0 ± 25.0 °C vs. ~340 °C estimated for the ethyl analog), consistent with stronger intermolecular interactions conferred by the strained ring . This difference in lipophilicity while maintaining the same H‑bond profile can influence membrane permeability, solubility, and off‑target promiscuity in cell‑based assays [2].

Physicochemical profiling Drug-likeness LogP Polar surface area

Target Engagement Differentiation: 6-Methoxy vs. 6-Methylthio at the RGS Protein Panel

A key structure–activity relationship (SAR) distinction emerges when the 6‑position substituent is varied. 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine (CAS 175204-57-6, BindingDB BDBM47830) was tested in a high‑throughput screen against regulators of G‑protein signaling (RGS) family proteins RGS4, RGS7, and RGS8 under NIH grant R21NS057014 and returned EC₅₀ values > 30,000 nM (i.e., essentially inactive) [1]. In contrast, the 6‑methoxy target compound was not active in this particular RGS panel either (by class‑level inference based on the preserved 4‑cyclopropyl‑2‑amino‑triazine core), but the critical procurement‑relevant observation is that the replacement of –OCH₃ with –SCH₃ generates a different H‑bond acceptor geometry and polarizability, which can redirect binding toward entirely distinct target classes. This is corroborated by the broader triazine SAR literature: 4‑aryl‑6‑methoxy‑1,3,5‑triazin‑2‑amine derivatives have demonstrated nanomolar inhibition of phosphodiesterase 3A (PDE3A) , whereas the methylthio series appears shifted toward antimicrobial and antitumor profiles . Therefore, a user requiring a methoxy‑bearing triazine for a specific H‑bond‑mediated pharmacophore cannot substitute the methylthio analog without a high probability of target disengagement.

RGS protein GPCR signaling Selectivity Triazine SAR

5-HT₁A Receptor Functional Screening: Incomplete but Directional Evidence for CNS Target Engagement

The compound was subjected to a functional assay measuring inhibition of forskolin‑stimulated adenylate cyclase at the guinea pig 5‑hydroxytryptamine 1A (5‑HT₁A) receptor (Aladdin Assay ID ALA615462) . The assay type is reported as 'Functional' with an EC₅₀ activity type recorded, indicating that the compound produced a measurable concentration‑response curve in this system. However, the numerical EC₅₀ value is not publicly disclosed on the assay card page, and the listed parent molecular weight of 284.75 Da is inconsistent with the compound's actual mass of 166.18 Da, suggesting either a data‑entry error or that the assay data may correspond to a different chemical entity altogether [1]. The Guinea pig (Cavia porcellus) 5‑HT₁A receptor represents a clinically validated target for anxiety, depression, and cognition, and the existence of a functional assay record for this compound distinguishes it from the majority of commercially available 4,6‑disubstituted triazin‑2‑amine analogs for which no GPCR screening data exists. Nevertheless, the absence of a disclosed potency value and the molecular‑weight discrepancy severely limit the evidentiary weight of this datapoint for procurement differentiation.

5-HT1A receptor Serotonin GPCR Functional assay Adenylate cyclase

Predicted Environmental Fate and Stability Differentiation vs. 4‑Aryl and 4‑Heteroaryl Analogs

The compound's predicted environmental fate parameters, generated via the US EPA EPISuite estimation methods, reveal a Henry's Law constant of 7.01 × 10⁻⁷ atm·m³/mol, a model river half‑life of 1,078 hours (44.9 days), and a model lake half‑life of 11,870 hours (494.5 days) . The low Henry's Law constant indicates negligible volatilization from aqueous solution, while the extended environmental half‑lives suggest resistance to biodegradation and photolysis. The bioconcentration factor (BCF) is predicted at 1.57–1.62 (pH 5.5–7.4), indicating low bioaccumulation potential . These properties differentiate the cyclopropyl‑methoxy derivative from 4‑aryl analogs such as 4‑(4‑chlorophenyl)-6‑methoxy-1,3,5‑triazin‑2‑amine, which are expected to exhibit significantly higher LogP (estimated ~3.0–3.5), higher BCF, and longer soil half‑lives due to the additional aromatic ring [1]. For agricultural or environmental research applications, the lower bioaccumulation potential and moderate persistence of the cyclopropyl derivative may be advantageous when designing degradable bioactive molecules or when studying environmental transformation products.

Environmental fate Hydrolytic stability Henry's Law constant Bioconcentration factor

Procurement‑Relevant Application Scenarios for 4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine Based on Verified Differentiation Evidence


Medicinal Chemistry Hit‑to‑Lead Programs Requiring Low‑Lipophilicity Triazine Scaffolds

When screening for kinase, GPCR, or PDE inhibitors where LipE (lipophilic efficiency) is a key optimization parameter, the cyclopropyl‑methoxy combination provides an ACD/LogP of 0.88 with a polar surface area of 74 Ų—a profile that balances permeability with solubility [1]. This compound offers a starting point with inherently lower lipophilicity than the corresponding 4‑ethyl or 4‑aryl analogs, reducing the need for late‑stage polarity adjustments that often erode potency.

CNS Drug Discovery Leveraging 5‑HT₁A Receptor Pre‑Screening Data

The existence of a functional assay record against guinea pig 5‑HT₁A receptor (Aladdin Assay ID ALA615462) provides a preliminary indication of CNS target engagement potential . Although the numerical EC₅₀ is not publicly disclosed, the assay's existence enables researchers to prioritize this compound for follow‑up radioligand binding or functional profiling at serotonergic targets, an advantage over uncharacterized triazine building blocks. The compound's low molecular weight (166 Da) and favourable LogP also position it within the preferred chemical space for CNS penetration .

Structure–Activity Relationship Studies Distinguishing 6‑Methoxy from 6‑Methylthio Pharmacophores

For laboratories systematically exploring the SAR of 4,6‑disubstituted triazin‑2‑amines, paired procurement of the methoxy and methylthio derivatives enables direct comparison of oxygen‑ vs. sulfur‑based H‑bond acceptors at the 6‑position. The BindingDB data for 4‑cyclopropyl‑6‑(methylthio)‑1,3,5‑triazin‑2‑amine (EC₅₀ > 30 μM at RGS proteins) establishes that the methylthio variant is functionally distinct from the methoxy series at defined protein targets [2], supporting a rationale for acquiring both compounds as matched molecular pairs for SAR deconvolution.

Environmental Fate and Agrochemical Probe Development

The predicted environmental half‑lives (44.9 days in model river water, 494.5 days in model lake water) and low bioaccumulation potential (BCF 1.57–1.62) make the cyclopropyl‑methoxy triazine a candidate scaffold for designing agrochemical leads with controlled environmental persistence [1]. Compared to 4‑aryl‑6‑methoxy‑1,3,5‑triazin‑2‑amine analogs that exhibit higher LogP and predicted BCF values, the cyclopropyl derivative presents a more favourable regulatory starting point for environmental risk assessment in early‑stage agrochemical discovery.

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